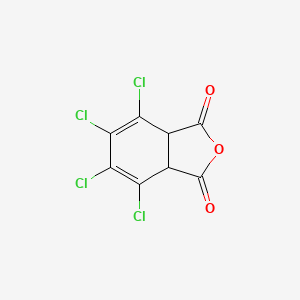
ethyl 5-amino-3-bromo-1h-pyrazole-4-carboxylate HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 5-AMINO-3-BROMO-1H-PYRAZOLE-4-CARBOXYLATE HYDROCHLORIDE: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-AMINO-3-BROMO-1H-PYRAZOLE-4-CARBOXYLATE HYDROCHLORIDE typically involves the reaction of ethyl 3-bromo-1H-pyrazole-4-carboxylate with an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: ETHYL 5-AMINO-3-BROMO-1H-PYRAZOLE-4-CARBOXYLATE HYDROCHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form more complex amine structures.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted pyrazole derivatives.
Oxidation Reactions: Formation of nitro-pyrazole derivatives.
Reduction Reactions: Formation of reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
ETHYL 5-AMINO-3-BROMO-1H-PYRAZOLE-4-CARBOXYLATE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of ETHYL 5-AMINO-3-BROMO-1H-PYRAZOLE-4-CARBOXYLATE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
- ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE
- ETHYL 3-BROMO-1H-PYRAZOLE-4-CARBOXYLATE
- 5-AMINO-3-BROMO-1H-PYRAZOLE-4-CARBOXYLIC ACID
Comparison: ETHYL 5-AMINO-3-BROMO-1H-PYRAZOLE-4-CARBOXYLATE HYDROCHLORIDE is unique due to the presence of both amino and bromo substituents on the pyrazole ring, which imparts distinct reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced potential for forming diverse derivatives and interacting with various biological targets .
Eigenschaften
Molekularformel |
C6H9BrClN3O2 |
|---|---|
Molekulargewicht |
270.51 g/mol |
IUPAC-Name |
ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H8BrN3O2.ClH/c1-2-12-6(11)3-4(7)9-10-5(3)8;/h2H2,1H3,(H3,8,9,10);1H |
InChI-Schlüssel |
RVEQFBGSFZJGDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NN=C1N)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane](/img/structure/B14017608.png)
![N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide](/img/structure/B14017609.png)


![(2R)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B14017631.png)
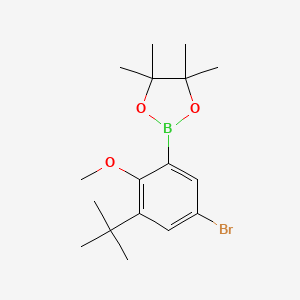
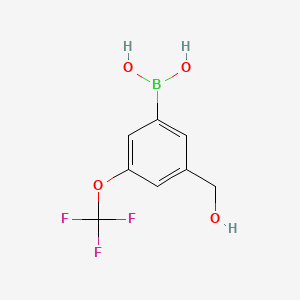

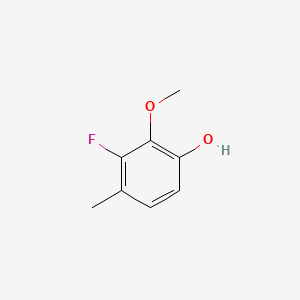

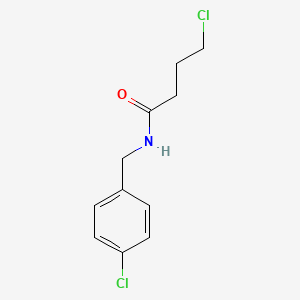
![3-Methyl-5-oxo-10-propyl-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14017680.png)
